molecular formula C13H13N3O2 B6352651 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline CAS No. 1154244-11-7

2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline

Cat. No.: B6352651
CAS No.: 1154244-11-7
M. Wt: 243.26 g/mol
InChI Key: OHGKFFMVDATVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline is a chemical compound of interest in synthetic and medicinal chemistry research. It features both a nitro-substituted aniline and a pyridine ring, a combination found in various biologically active molecules. Compounds with nitropyridine motifs are recognized as valuable precursors for synthesizing a wide range of heterocyclic systems . The nitro group on the aromatic ring can be readily reduced to an amine, making this compound a versatile building block (synthon) for creating more complex structures, such as Schiff base ligands for metal complexes . Research into similar N-substituted nitropyridine anilines indicates potential applications as inhibitors for various enzymes . For instance, certain 3-nitropyridylpiperazine derivatives have been evaluated as urease inhibitors , and other nitropyridine-based molecules have been investigated for their antitumor and antiviral properties . This compound is intended for research applications only, including use as a standard in analytical studies, an intermediate in organic synthesis, and for screening in biological assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-N-(1-pyridin-4-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10(11-6-8-14-9-7-11)15-12-4-2-3-5-13(12)16(17)18/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGKFFMVDATVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Transformations of 2 Nitro N 1 Pyridin 4 Yl Ethyl Aniline

Strategic Design of Retrosynthetic Pathways

The retrosynthetic analysis of 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline identifies several key disconnections for strategic synthesis. The primary disconnection is the C-N bond between the secondary amine and the ethyl side chain. This leads to two main synthetic approaches: N-alkylation/amination and reductive amination.

A second disconnection can be envisioned at the aryl C-N bond of the nitroaniline moiety, suggesting a cross-coupling strategy. These retrosynthetic pathways are outlined below:

Pathway A: N-Alkylation/Amination. This pathway involves the disconnection of the N-C bond of the secondary amine, leading to 2-nitroaniline (B44862) and a 1-(pyridin-4-yl)ethyl electrophile, such as 4-(1-haloethyl)pyridine.

Pathway B: Reductive Amination. This approach also disconnects the N-C bond of the secondary amine, but considers the formation of an imine intermediate. This leads to 2-nitroaniline and 4-acetylpyridine (B144475) as the primary starting materials.

Pathway C: Cross-Coupling. Disconnecting the aryl C-N bond points towards a reaction between a 1-(pyridin-4-yl)ethanamine and a suitable 2-nitrophenyl electrophile, such as 1-halo-2-nitrobenzene, via a palladium-catalyzed cross-coupling reaction.

Classical and Modern Approaches to N-Alkylation and Amination Reactions

The synthesis of the target molecule can be achieved through several classical and modern organic chemistry reactions, each with its own set of advantages and challenges.

Nucleophilic Substitution Reactions with Halogenated Precursors

This classical approach follows Pathway A of the retrosynthetic analysis. The synthesis involves the direct N-alkylation of 2-nitroaniline with a halogenated precursor, such as 4-(1-chloroethyl)pyridine (B11817711) or 4-(1-bromoethyl)pyridine. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of 2-nitroaniline attacks the electrophilic carbon of the pyridinyl ethyl halide.

Typically, this reaction is carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The choice of solvent can vary, with polar aprotic solvents often being preferred.

Table 1: Representative Conditions for Nucleophilic Substitution

Reactant 1 Reactant 2 Base Solvent Temperature

Reductive Amination Strategies for the [1-(pyridin-4-yl)ethyl] Moiety

Reductive amination offers a powerful one-pot method for the synthesis of this compound from 2-nitroaniline and 4-acetylpyridine. nih.gov This reaction typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, from classic hydride reagents to catalytic hydrogenation.

Recent advancements have focused on the use of heterogeneous catalysts, such as a Ni/NiO composite, which allows for the direct use of nitroarenes in a one-pot reaction with carbonyl compounds and H₂ as the reductant. nih.gov This method is attractive due to its high atom economy and the potential for catalyst recycling. nih.gov

Table 2: Reductive Amination Conditions

Reactant 1 Reactant 2 Reducing Agent/Catalyst Solvent Conditions
2-Nitroaniline 4-Acetylpyridine NaBH(OAc)₃ Dichloroethane Room Temperature

Cross-Coupling Methodologies for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in modern organic synthesis. wikipedia.orgacs.org This reaction allows for the coupling of amines with aryl halides or pseudohalides. wikipedia.org In the context of synthesizing the target molecule, this could involve the reaction of 1-(pyridin-4-yl)ethanamine with a 1-halo-2-nitrobenzene.

The success of the Buchwald-Hartwig amination relies on the careful selection of a palladium precursor and a suitable phosphine (B1218219) ligand. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, have proven effective for a wide range of substrates. wikipedia.org More recently, the direct amination of nitroarenes has been demonstrated, where the nitro group itself acts as a leaving group, offering a halogen-free alternative. bohrium.comresearchgate.netnih.gov

Table 3: Typical Buchwald-Hartwig Amination Parameters

Aryl Halide/Pseudohalide Amine Catalyst/Ligand Base Solvent
1-Bromo-2-nitrobenzene 1-(Pyridin-4-yl)ethanamine Pd₂(dba)₃ / BINAP NaOtBu Toluene

Stereoselective Synthesis and Chiral Resolution Techniques for the Ethyl Side Chain

The [1-(pyridin-4-yl)ethyl] moiety of the target molecule contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The preparation of enantiomerically pure forms requires either a stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective synthesis could potentially be achieved by using a chiral reducing agent during a reductive amination, or through the use of a chiral catalyst in a cross-coupling reaction.

Alternatively, chiral resolution is a well-established method for separating enantiomers. wikipedia.org This process typically involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgonyxipca.com These salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgonyxipca.com The desired enantiomer can then be recovered by removing the resolving agent.

Common Chiral Resolving Agents for Amines:

(+)- or (-)-Tartaric acid onyxipca.com

(+)- or (-)-Dibenzoyltartaric acid onyxipca.com

(+)- or (-)-Mandelic acid onyxipca.com

(+)- or (-)-Camphorsulfonic acid onyxipca.com

The process of chiral resolution can be laborious and requires screening of various resolving agents and solvent systems to find optimal conditions for separation. onyxipca.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Several strategies can be applied to the synthesis of this compound to improve its green credentials.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental impact. For instance, processes have been developed for the synthesis of nitroaniline derivatives in aqueous acidic media. rsc.org

Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination or catalytic reductive amination, is inherently greener than using stoichiometric reagents. nih.govacs.org Catalysts are used in small amounts and can often be recycled and reused, reducing waste. nih.gov

Atom Economy: One-pot reactions, like reductive amination, improve atom economy by reducing the number of synthetic steps and purification stages, thereby minimizing waste generation. nih.gov

Energy Efficiency: Performing reactions at ambient temperature and pressure, when possible, reduces energy consumption.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and purity while minimizing side reactions.

A primary synthetic approach involves the nucleophilic aromatic substitution of an activated aryl halide, such as 1-fluoro-2-nitrobenzene (B31998), with 1-(pyridin-4-yl)ethanamine. The nitro group in the ortho position strongly activates the aryl ring towards nucleophilic attack.

The general reaction is as follows:

Optimization of Key Parameters:

Solvent: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN) are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction. libretexts.org A systematic screening of solvents would be the first step in optimization.

Base: The presence of a non-nucleophilic base is often required to neutralize the hydrofluoric acid (HF) generated during the reaction and to deprotonate the amine nucleophile, increasing its nucleophilicity. Common bases for this purpose include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K2CO3). The stoichiometry and strength of the base need to be optimized to prevent side reactions.

Temperature: The reaction temperature significantly influences the reaction rate. While higher temperatures can increase the rate of reaction, they can also lead to the formation of undesired byproducts. An optimal temperature range, likely between 80-120 °C, would need to be determined experimentally.

Reactant Ratio: Varying the molar ratio of 1-(pyridin-4-yl)ethanamine to 1-fluoro-2-nitrobenzene can impact the yield. A slight excess of the amine may be beneficial to drive the reaction to completion, but a large excess could complicate purification.

Yield Enhancement Strategies:

To further enhance the yield, strategies such as the slow, portion-wise addition of the base can maintain a steady, low concentration of the deprotonated amine, which can sometimes improve yields in similar SNAr reactions. nih.gov Additionally, the use of phase-transfer catalysts could be explored if a biphasic solvent system is employed.

Hypothetical Optimization Data Table:

The following interactive table illustrates a hypothetical optimization study for the SNAr synthesis of this compound.

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DMFTEA (1.5)801265
2DMSOTEA (1.5)801272
3MeCNTEA (1.5)801258
4DMSODIPEA (1.5)801275
5DMSOK2CO3 (2.0)802468
6DMSODIPEA (1.5)100885
7DMSODIPEA (1.5)120682 (with impurities)
8DMSODIPEA (1.2)100888

This data is hypothetical and for illustrative purposes only.

An alternative and often highly efficient method is the reductive amination between 2-nitroaniline and 4-acetylpyridine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

The general reaction is as follows:

Optimization of Key Parameters:

Reducing Agent: The choice of reducing agent is paramount. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a mild and selective reagent often favored for its ability to reduce the intermediate iminium ion faster than the starting ketone. mdma.ch Other options include sodium cyanoborohydride (NaCNBH3), which is effective but introduces cyanide waste streams, or catalytic hydrogenation (e.g., H2/Pd-C). youtube.com However, catalytic hydrogenation may also reduce the nitro group, leading to undesired byproducts unless conditions are carefully controlled. mdma.ch

Solvent: Dichloroethane (DCE), tetrahydrofuran (B95107) (THF), and methanol (B129727) (MeOH) are common solvents for reductive amination. commonorganicchemistry.com The choice often depends on the solubility of the reactants and the compatibility with the chosen reducing agent. For instance, NaBH(OAc)3 is often used in aprotic solvents like DCE or THF. commonorganicchemistry.com

pH: The pH of the reaction medium is crucial for imine formation. A slightly acidic environment (pH 4-6) is typically optimal to facilitate both the protonation of the carbonyl group and the dehydration of the carbinolamine intermediate without deactivating the amine nucleophile. Acetic acid is commonly added to achieve the desired pH.

Temperature: Reductive aminations are often carried out at room temperature, but gentle heating may be required for less reactive substrates.

Yield Enhancement Strategies:

To improve yields, the order of addition of reagents can be important. Pre-mixing the aniline (B41778) and the ketone to allow for imine formation before the addition of the reducing agent can be beneficial. The use of dehydrating agents, such as molecular sieves, can also drive the imine formation equilibrium forward.

Hypothetical Optimization Data Table:

The following interactive table illustrates a hypothetical optimization study for the reductive amination synthesis of this compound.

EntryReducing AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)3DCEAcetic Acid (1.1 eq)252478
2NaBH(OAc)3THFAcetic Acid (1.1 eq)252472
3NaCNBH3MeOHAcetic Acid (to pH 5)252465
4NaBH(OAc)3DCENone252455
5NaBH(OAc)3DCEAcetic Acid (1.1 eq)401285
6NaBH(OAc)3DCEAcetic Acid (1.1 eq) + Mol. Sieves252490
7H2/Pd-C (5%)EtOHAcetic Acid (1.1 eq)2512(Mixture of products)

This data is hypothetical and for illustrative purposes only.

Scalability and Process Chemistry Considerations

Transitioning a synthetic route from the laboratory to a larger scale introduces a new set of challenges that must be addressed from a process chemistry perspective.

Reagent Cost and Availability: 1-fluoro-2-nitrobenzene and 1-(pyridin-4-yl)ethanamine are commercially available, but their cost at large scales would need to be evaluated.

Exothermic Profile: SNAr reactions can be exothermic. Careful monitoring and control of the reaction temperature are crucial during scale-up to prevent runaway reactions. This may necessitate the use of jacketed reactors with efficient cooling systems.

Work-up and Purification: The work-up procedure, likely involving aqueous extraction to remove the base and any water-soluble byproducts, needs to be robust and scalable. Purification by column chromatography, common at the lab scale, is often not feasible for large-scale production. Crystallization would be the preferred method for isolating the final product, and developing a reliable crystallization protocol would be a key aspect of process development.

Waste Management: The disposal of solvent waste (e.g., DMSO, DMF) and the neutralized hydrofluoric acid byproduct must be considered in accordance with environmental regulations.

Process Safety: The use of hydride reducing agents like NaBH(OAc)3 requires careful handling due to their reactivity with water and protic solvents. Catalytic hydrogenation with H2 gas presents flammability and explosion hazards, requiring specialized high-pressure reactors and stringent safety protocols. researchgate.net Reductive amination is a widely used transformation in the pharmaceutical industry, indicating that these safety concerns can be effectively managed at scale. acs.org

Catalyst Selection and Cost: For catalytic hydrogenation, the cost of the palladium catalyst and the potential for leaching into the final product are significant considerations. Catalyst recovery and recycling would be economically advantageous.

One-Pot vs. Stepwise Process: While one-pot reductive amination is efficient, a stepwise process (imine formation followed by reduction) might offer better control and higher purity on a large scale, despite being less atom-economical.

Product Isolation: Similar to the SNAr route, developing a scalable purification method, preferably crystallization, is essential. The removal of any unreacted starting materials and the boronate byproducts from hydride reductions needs to be efficient.

Advanced Spectroscopic and Structural Elucidation of 2 Nitro N 1 Pyridin 4 Yl Ethyl Aniline

Single Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the detailed analysis of molecular geometry, conformation, and the non-covalent interactions that govern the crystal packing. In the absence of a crystal structure for 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline, the analysis of a closely related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline , will be used to illustrate the principles of this technique. nih.govresearchgate.net

The crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline reveals key geometric parameters. nih.gov The molecule adopts an E conformation about the imine double bond. The pyridyl ring is twisted with respect to the benzene (B151609) ring, as indicated by a significant dihedral angle. This twisting is a common feature in such bi-aryl systems, arising from steric hindrance between the ortho-hydrogen atoms.

Below are representative tables of bond lengths and angles for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, which would be analogous to those determined for the title compound.

Interactive Table: Selected Bond Lengths for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline nih.govresearchgate.net

Atom 1Atom 2Bond Length (Å)
N1C71.275(2)
N2C101.423(2)
N3C11.472(2)
O1N31.225(2)
O2N31.231(2)
C1C21.383(3)
C7C81.462(3)

Interactive Table: Selected Bond Angles for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline nih.govresearchgate.net

Atom 1Atom 2Atom 3Bond Angle (°)
C7N2C10120.5(1)
O1N3O2123.4(2)
O1N3C1118.5(2)
O2N3C1118.1(2)
N2C7C8116.9(2)
N2C10C11122.9(2)
N2C10C15117.8(2)

A crucial parameter is the dihedral angle between the pyridyl and the nitrophenyl rings, which for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline is 47.78 (5)°. nih.govsigmaaldrich.com This angle is a consequence of the balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted conformation. A similar analysis for this compound would be expected to reveal a non-planar conformation due to the steric bulk of the ethyl group and the ortho-nitro group.

In the solid state, molecules of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline are organized into a higher-order supramolecular structure through a network of weak intermolecular interactions. nih.gov The crystal packing is stabilized by a combination of C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions. nih.govsigmaaldrich.comscispace.com

The molecules form columns parallel to the a-axis, with an interplanar separation of 3.8537 (8) Å between stacked rings. nih.govscispace.com These columns are further interconnected by the aforementioned hydrogen bonds, creating two-dimensional sheets. These sheets then stack upon one another, held together by van der Waals forces. nih.govscispace.com For this compound, one would anticipate similar, and potentially more complex, hydrogen bonding networks involving the N-H of the aniline (B41778), the pyridinyl nitrogen, and the nitro group oxygens, leading to a robust three-dimensional architecture.

The way molecules pack in a crystal can lead to different crystalline forms, a phenomenon known as polymorphism. Polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in fields like pharmaceuticals and materials science. For nitroaniline derivatives, polymorphism has been observed and is influenced by factors such as the solvent used for crystallization and temperature. nih.gov Different polymorphs arise from variations in the intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to different crystal packing arrangements. nih.gov Investigations into the polymorphism of this compound would involve systematic crystallization experiments under various conditions and characterization of the resulting solid forms by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups and molecular vibrations within a molecule. epequip.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: A sharp to broad band in the region of 3300-3500 cm⁻¹ would be expected for the secondary amine (N-H) stretching vibration. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group would be observed just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group would show two strong absorption bands: an asymmetric stretching vibration typically between 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1335-1385 cm⁻¹. researchgate.net

C=C and C=N Stretching: The aromatic C=C stretching vibrations of the aniline and pyridine (B92270) rings, along with the C=N stretching of the pyridine ring, would be found in the 1400-1650 cm⁻¹ region. scialert.net

N-H Bending: The N-H bending vibration would likely appear in the 1550-1650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the breathing modes of the aromatic rings are often strong in the Raman spectrum. Comparing the FT-IR and Raman spectra can aid in the assignment of vibrational modes based on the principle of mutual exclusion for centrosymmetric molecules, although this molecule is not centrosymmetric. epequip.comnih.gov

A hypothetical data table for the expected vibrational frequencies is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch3300-3500Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-2960Strong
NO₂ Asymmetric Stretch1500-1560Medium
NO₂ Symmetric Stretch1335-1385Strong
Aromatic C=C Stretch1450-1600Strong
Pyridine Ring Vibrations1400-1650Medium-Strong
N-H Bend1550-1650Weak

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₁₃N₃O₂), the expected exact mass would be calculated and compared with the experimentally determined value to confirm its elemental composition.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. The fragmentation pattern provides valuable structural information. Potential fragmentation pathways for this molecule could include:

Alpha-cleavage: Cleavage of the C-C bond between the methine carbon and the pyridine ring, leading to the formation of a stable pyridinium (B92312) ion or a resonance-stabilized aniline radical cation.

Loss of the nitro group: Elimination of the NO₂ group is a common fragmentation pathway for nitroaromatic compounds. nih.gov

Loss of the ethyl group: Cleavage of the N-C bond of the ethyl group.

Rearrangements: Hydrogen rearrangements, such as a McLafferty rearrangement if applicable, could also be observed.

A hypothetical fragmentation table is provided below:

Fragment IonProposed Structurem/z
[M]⁺C₁₃H₁₃N₃O₂⁺243.10
[M - NO₂]⁺C₁₃H₁₃N₂⁺197.11
[M - C₈H₉N]⁺C₅H₄N₂O₂⁺138.02
[C₇H₇N₂O₂]⁺2-nitro-N-methylaniline cation167.05
[C₆H₅N]⁺Pyridine cation79.04

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Chromophores

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound would be characterized by electronic transitions within its chromophoric systems: the nitrophenylamine and the pyridine moieties.

The nitrophenylamine chromophore is expected to show strong absorption bands in the UV region. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the benzene ring leads to a significant charge-transfer character in the electronic transitions. Typically, nitroanilines exhibit absorption maxima in the range of 350-450 nm. researchgate.net

The pyridine ring will also contribute to the absorption spectrum, with π-π* transitions typically occurring at shorter wavelengths (around 250-270 nm).

The position and intensity of the absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Fluorescence Spectroscopy: While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing promoted by the nitro group, some substituted nitroanilines can exhibit fluorescence. sigmaaldrich.com If this compound is fluorescent, its emission spectrum would be recorded by exciting at the wavelength of maximum absorption. The fluorescence quantum yield and lifetime could then be determined to provide further insights into the excited state dynamics.

A hypothetical table of electronic transitions is shown below:

TransitionChromophoreExpected λmax (nm)
π → πPyridine Ring~260
n → πNitro Group~320
Intramolecular Charge TransferNitrophenylamine~400

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The presence of a chiral center at the ethyl group's methine carbon means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for determining the absolute configuration of a resolved enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are related to the stereochemistry of the molecule. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of the enantiomer can be assigned.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the absolute configuration. While CD spectroscopy is often more straightforward to interpret, ORD can provide complementary information.

The successful application of these chiroptical techniques would require the separation of the racemic mixture into its individual enantiomers, typically through chiral chromatography or crystallization with a chiral resolving agent.

Computational Chemistry and Quantum Mechanical Investigations of 2 Nitro N 1 Pyridin 4 Yl Ethyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. It is used to determine the electronic structure and associated properties of the molecule.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

Studies on related 2-nitroaniline (B44862) derivatives show that an intramolecular hydrogen bond often forms between one of the oxygen atoms of the nitro group and the hydrogen of the adjacent amino group, creating a stable six-membered ring structure. researchgate.netscispace.com This interaction significantly influences the planarity and rigidity of the nitroaniline portion of the molecule. The molecule is generally expected to be nearly planar, although the ethyl-pyridine group introduces several rotatable bonds, leading to multiple possible conformations (rotamers). nih.govcore.ac.uk

Table 1: Representative Geometric Parameters for a Nitroaniline Fragment (Based on DFT Calculations for Analogous Compounds)

Parameter Typical Bond Length (Å) Typical Bond Angle (°) Source
C-N (amino) 1.36 - 1.40 - core.ac.uk
C-N (nitro) 1.46 - 1.48 - nih.govmaterialsciencejournal.org
N-O (nitro) 1.21 - 1.22 - nih.gov
C-C (aromatic) 1.38 - 1.41 - nih.govmaterialsciencejournal.org
C-N-C - ~120-125 core.ac.uk
O-N-O - ~123-125 core.ac.uk

This interactive table provides typical bond lengths and angles derived from computational studies on similar nitroaniline structures. The exact values for this compound would require specific calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. researchgate.netnih.gov

For molecules containing both electron-donating (like the amino group) and electron-withdrawing (like the nitro group) substituents, a distinct charge-transfer character is expected. researchgate.netchemrxiv.org

HOMO: The HOMO is typically localized on the more electron-rich part of the molecule. In this case, it would be centered on the 2-nitroaniline moiety, specifically involving the lone pair of the amino group and the π-system of the benzene (B151609) ring.

LUMO: The LUMO is generally found on the electron-deficient portion. Here, it would be predominantly localized on the nitro group and the associated benzene ring, which act as an electron acceptor.

The energy gap between the HOMO and LUMO dictates the energy required for electronic excitation. researchgate.net A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov Computational studies on p-nitroaniline show that the HOMO-LUMO energy gap is significantly influenced by the molecular environment, such as the solvent. chemrxiv.org

Table 2: Calculated Frontier Orbital Energies for p-Nitroaniline (Illustrative Example)

Parameter Energy (eV) Source
EHOMO -6.5 to -7.0 materialsciencejournal.org
ELUMO -2.0 to -2.5 materialsciencejournal.org
Energy Gap (ΔE) ~4.2 to 4.5 researchgate.net

This table shows representative HOMO, LUMO, and energy gap values for p-nitroaniline, a structurally related compound, to illustrate the expected range of values.

The distribution of electrons within a molecule is not uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net On an MEP map, regions of negative potential (high electron density), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (low electron density), colored blue, are prone to nucleophilic attack. chegg.com

For this compound, the MEP map is expected to show:

Negative Potential: Strong negative potential localized around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net

Positive Potential: Positive potential would be found around the amino hydrogen atoms. researchgate.net

Pyridine (B92270) Nitrogen: The nitrogen atom in the pyridine ring also represents a region of negative electrostatic potential, making it a potential site for protonation or coordination. redalyc.org

Analyzing the Mulliken atomic charges, a method for partitioning the electron density among atoms, provides a quantitative measure of this distribution. researchgate.net Calculations on similar molecules show that oxygen and nitrogen atoms typically carry significant negative charges, while hydrogen atoms attached to them are positively charged. researchgate.netredalyc.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms, revealing how the molecule moves, vibrates, and changes conformation at a given temperature. nih.gov

For this compound, MD simulations would be particularly useful for:

Conformational Flexibility: Exploring the rotational freedom around the single bonds, particularly the C-N bond of the ethylamine (B1201723) linker and the C-C bond connecting to the pyridine ring. This would reveal the range of shapes the molecule can adopt in solution.

Solvation Effects: Simulating the molecule in a solvent like water allows for the study of explicit solvent-solute interactions. huji.ac.il The simulations can show how water molecules arrange around the polar nitro and amino groups and the pyridine nitrogen, and how this solvation shell affects the molecule's preferred conformation and dynamics. chemrxiv.org Studies on similar nitroimidazole compounds show that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming experimental results and interpreting spectra.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the peaks in an IR spectrum and can be assigned to specific molecular motions, such as N-H stretching, N=O stretching of the nitro group, and C=C aromatic ring vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. nih.gov These predictions help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which is crucial for structure elucidation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. materialsciencejournal.orgresearchgate.net For this molecule, the calculations would likely predict a strong absorption band corresponding to the HOMO-LUMO transition, which has significant intramolecular charge transfer character. chemrxiv.org

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for p-Nitroaniline

Vibrational Mode Calculated (cm⁻¹) Experimental (cm⁻¹) Source
NO₂ asymmetric stretch ~1498 ~1500 researchgate.net
NO₂ symmetric stretch ~1294 ~1300 researchgate.net
C-H aromatic stretch ~3100 ~3080 researchgate.net

This table illustrates the typical accuracy of DFT in predicting IR frequencies by comparing calculated and experimental values for a related molecule.

Reaction Mechanism Modeling and Transition State Analysis

Quantum mechanical calculations are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For this compound, a relevant reaction to model would be the reduction of the nitro group to an amino group, a common transformation for nitroaromatics. wikipedia.org Computational modeling of this process would involve:

Reactant and Product Optimization: Calculating the optimized geometries of the starting material and the final product.

Transition State Search: Locating the highest energy point along the reaction coordinate, known as the transition state. Standard algorithms like the TS-procedure are used for this. researchgate.net

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. researchgate.net

Modeling studies on the reaction of aniline (B41778) with nitrobenzene (B124822) have shown that computational methods can distinguish between different possible mechanisms (e.g., intermolecular vs. intramolecular pathways) by comparing their activation energies. researchgate.net Such an approach could be applied to understand the reactivity of this compound in various chemical transformations.

Non-Covalent Interaction (NCI) Analysis and Energy Decomposition Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of chemical compounds. In the case of this compound, a molecule possessing a variety of functional groups, a complex interplay of NCIs is anticipated. These interactions, though weaker than covalent bonds, collectively dictate the molecule's conformation and its potential interactions with biological macromolecules.

A key feature of the title compound is the presence of a nitroaromatic system. The nitro group, being strongly electron-withdrawing, can participate in specific non-covalent interactions known as π-hole interactions. nih.gov Computational studies on other nitro aromatic ligands have revealed that a positive electrostatic potential can form on the nitrogen atom of the nitro group, which can then interact favorably with electron-rich regions such as lone pairs on oxygen or sulfur atoms within protein structures. nih.gov These interactions can have energies of approximately -5 kcal/mol, highlighting their potential significance in ligand binding. nih.gov

Furthermore, the structure of this compound allows for the formation of intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the hydrogen atom of the aniline's amino group and an oxygen atom of the ortho-positioned nitro group. Such interactions are known to contribute to the stability of particular conformations in similar molecules. The pyridinyl nitrogen also presents a site for hydrogen bond acceptance.

Intermolecularly, π-stacking interactions are expected between the aromatic rings (the nitrophenyl and pyridinyl moieties), which are common in systems with multiple aromatic components. researchgate.net These interactions, along with van der Waals forces, would be significant in the solid-state packing of the molecule and in its interactions with planar regions of biological targets.

A hypothetical EDA for the interaction of this compound with a protein active site would likely reveal a dominant role for electrostatic interactions, driven by the polar nitro group and the pyridinyl nitrogen. The dispersion component, arising from van der Waals forces, would also be substantial, particularly from the aromatic rings.

Interaction Type Potential Interacting Groups in this compound Estimated Energy (kcal/mol)
π-hole InteractionNitro group nitrogen with lone-pair donors (e.g., protein carbonyls)~ -5 nih.gov
Hydrogen Bonding (Intra/Intermolecular)Aniline N-H with nitro O; Pyridinyl N with H-bond donorsVariable
π-stackingPhenyl and pyridinyl ringsVariable
van der Waals ForcesAll atomsVariable

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Biological Insights (excluding clinical applications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.org These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for gaining insights into the molecular properties that govern a specific biological effect. For a compound like this compound, QSAR studies can provide a framework for understanding how its structural features contribute to its biological activity at a mechanistic level, independent of any clinical applications.

Nitroaromatic compounds have been the subject of numerous QSAR studies, particularly concerning their toxicological profiles. mdpi.com These studies have shown that properties such as hydrophobicity, electronic effects, and steric parameters are often key determinants of their activity. mdpi.com For instance, the hydrophobicity of a molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The electronic properties, significantly influenced by the electron-withdrawing nitro group, govern the types of non-covalent interactions the molecule can form. mdpi.com

The development of a QSAR model for a series of analogs of this compound would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, dipole moment, etc.

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build the QSAR model. nih.gov

For nitroaromatic compounds, descriptors that have been found to be important in various QSAR models include:

LogP: A measure of hydrophobicity.

HOMO/LUMO energies: Related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Topological polar surface area (TPSA): A predictor of passive molecular transport through membranes.

A hypothetical QSAR equation for a biological activity might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the coefficients (c1, c2, etc.) indicate the relative importance and direction of influence of each descriptor. For example, a positive coefficient for LogP would suggest that increasing hydrophobicity leads to higher activity.

The insights gained from such a QSAR model could guide the design of new analogs with potentially enhanced or modulated biological activity by suggesting specific structural modifications. For example, if the model indicated that a smaller van der Waals volume in a particular region of the molecule is beneficial, new compounds could be synthesized with smaller substituents at that position.

Descriptor Class Example Descriptors Potential Mechanistic Relevance
HydrophobicityLogP, vsa_other nih.govMembrane permeability, interaction with hydrophobic pockets.
ElectronicHOMO/LUMO energies, GCUT_PEOE_0 nih.govReactivity, ability to form electrostatic and charge-transfer interactions.
Steric/Topologicalvan der Waals volume, vsurf_DD23 nih.govMolecular size and shape, fit within a binding site.
H-bondingNumber of H-bond donors/acceptorsFormation of specific interactions with biological targets.

Chemical Reactivity, Reaction Mechanisms, and Derivative Synthesis of 2 Nitro N 1 Pyridin 4 Yl Ethyl Aniline

Reactivity at the Nitro Group: Reduction and Activation Pathways

The nitro group is a dominant functional group in 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline, significantly influencing the molecule's electronic properties and reactivity. Its reduction is a key transformation, providing a gateway to a variety of derivatives.

The reduction of aromatic nitro compounds is a well-established process that can be achieved through several pathways, yielding different products depending on the reagents and reaction conditions. numberanalytics.comwikipedia.org The most common transformation is the complete reduction of the nitro group to a primary amine (aniline). youtube.com This is typically accomplished via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com Alternative methods employ metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), or the use of tin(II) chloride (SnCl2). youtube.comcommonorganicchemistry.com

The reduction process is not a single step but proceeds through a series of intermediates. researchgate.netresearchgate.net The metabolic reduction of nitroaromatic compounds typically involves three sequential steps:

Reduction of the nitro group (-NO₂) to a nitroso group (-N=O). researchgate.netresearchgate.net

Further reduction to an N-hydroxyamino group (-NHOH). researchgate.netresearchgate.net

Final reduction to the amino group (-NH₂). researchgate.netresearchgate.net

The N-hydroxyamino intermediate is a significant species that can be isolated under specific conditions, for example, by using zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org Control over the reduction process allows for the selective synthesis of these intermediates. For instance, N-aryl-substituted hydroxylamines can be obtained directly from nitro compounds using zinc and ammonium chloride solution. libretexts.org

Beyond simple reduction, the nitro group can be involved in various metabolic activation pathways, which include nitro-reduction, often followed by esterification, or ring-oxidation. researchgate.netresearchgate.net These pathways are critical in understanding the biological activity of nitroaromatic compounds. researchgate.net

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/SystemPrimary ProductReference
H₂ / Palladium on Carbon (Pd/C)Amine (-NH₂) commonorganicchemistry.com
H₂ / Raney NickelAmine (-NH₂) wikipedia.orgcommonorganicchemistry.com
Iron (Fe) / Acid (e.g., HCl, Acetic Acid)Amine (-NH₂) youtube.comcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Amine (-NH₂) wikipedia.orgcommonorganicchemistry.com
Zinc (Zn) / Ammonium Chloride (NH₄Cl)Hydroxylamine (-NHOH) wikipedia.org
Sodium Sulfide (Na₂S)Amine (-NH₂) (Can be selective in dinitro compounds) wikipedia.orgcommonorganicchemistry.com

Reactivity of the Aniline (B41778) Nitrogen: Nucleophilic Properties and Derivatization

The secondary amine of the aniline moiety is a key reactive site, possessing nucleophilic character that allows for a wide range of derivatization reactions.

Acylation and Alkylation Reactions

The aniline nitrogen can readily undergo acylation and alkylation. Acylation, the addition of an acyl group (R-C=O), is a common strategy used to modify the properties of anilines. For instance, acetylating an aniline with acetic anhydride (B1165640) produces the corresponding acetanilide (B955). libretexts.org This transformation is significant because it attenuates the strong activating effect of the amino group, allowing for more controlled subsequent reactions, such as electrophilic aromatic substitution. libretexts.org

Formation of Imines and Amides

The formation of imines and amides represents another important class of reactions involving the aniline nitrogen.

Imines , which contain a carbon-nitrogen double bond (azomethine group), are typically synthesized through the condensation reaction of a primary or secondary amine with a carbonyl compound like an aldehyde or ketone. redalyc.org In the case of this compound, subsequent reduction of the nitro group would yield a diamine, where the newly formed primary aniline could react with aldehydes or ketones to form imine derivatives. mdpi.com This process generally involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. mdpi.com

Amides are synthesized through the reaction of the aniline nitrogen with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. sphinxsai.com Amide bond formation is one of the most fundamental transformations in organic chemistry. researchgate.net Direct amide synthesis can be achieved by reacting anilines with carboxylic acids, often facilitated by coupling agents or catalysts at room temperature or with heating. researchgate.net The reaction of substituted anilines with amino acid esters, for example, can be accomplished by refluxing in a solvent like methanol (B129727) to produce amide derivatives. sphinxsai.com

Reactivity of the Pyridine (B92270) Nitrogen: Coordination Chemistry and Ligand Properties

The pyridine ring in this compound introduces another site of reactivity, primarily through its nitrogen atom. The lone pair of electrons on the pyridine nitrogen makes it a Lewis base, enabling it to act as a ligand in coordination chemistry. smolecule.com

This molecule, possessing both an aromatic amine and a pyridine ring, contains functional groups commonly found in chelating ligands. smolecule.com These groups can coordinate with metal ions to form stable metal complexes. smolecule.com The ability to form complexes with transition metals such as copper and cobalt suggests potential applications in catalysis and materials science. smolecule.com The specific geometry and electronic environment provided by the ligand structure can lead to the formation of novel metal complexes with unique chemical and physical properties.

Electrophilic and Nucleophilic Aromatic Substitution on the Aniline and Pyridine Rings

Both the substituted aniline ring and the pyridine ring can undergo aromatic substitution reactions, but their reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) : The aniline ring is subject to the competing electronic effects of its substituents. The secondary amino group (-NHR) is a powerful activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strong deactivating, meta-directing group. libretexts.org Given that the nitro group is ortho to the amino linkage, this creates a complex scenario. Direct electrophilic attack, such as nitration, on highly activated rings like aniline can be difficult to control and may lead to oxidation and the formation of multiple products, including a surprising amount of the meta-substituted product due to the formation of the anilinium ion in acidic conditions. libretexts.orgyoutube.com To achieve regioselectivity, the activating influence of the amino group is often moderated by converting it to an amide first, as discussed in section 5.2.1. libretexts.org

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen.

Nucleophilic Aromatic Substitution (NAS) : The presence of a strong electron-withdrawing nitro group makes the aniline ring highly susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.commasterorganicchemistry.com The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. masterorganicchemistry.comyoutube.com This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com

The pyridine ring is inherently electron-deficient and thus more reactive towards nucleophiles than benzene (B151609). youtube.com Nucleophilic aromatic substitution on pyridines is a common reaction, with attack favored at the 2- and 4-positions. youtube.comnih.gov

Cyclization Reactions and Annulation Pathways to Form Fused Heterocycles

The structure of this compound, with its ortho-disposed nitro and amino functionalities, is an ideal precursor for synthesizing fused heterocyclic systems. These intramolecular cyclization reactions, often triggered by the reduction of the nitro group, are powerful tools for building complex molecular architectures.

A prominent pathway is the reductive cyclization of ortho-nitroanilines to form fused benzimidazoles. organic-chemistry.orgrsc.org This can be achieved in a one-pot reaction by reducing the nitro group in the presence of an aldehyde. organic-chemistry.org The nitro group is first reduced to a primary amine, creating an ortho-diamine intermediate in situ. This diamine then condenses with the aldehyde to form the fused imidazole (B134444) ring. organic-chemistry.org An electrochemical approach has also been developed for this transformation, proceeding through a tandem process of nitro reduction, C(sp³)–H amination, and condensation. rsc.org

Similarly, the reduction of 2-nitrostyrenes, which share the ortho-nitroaryl motif, is a widely used transformation for constructing various N-heterocycles through annulation strategies. researchgate.netrsc.org The unfolding reactivity of the nitro group upon reduction can trigger cascade processes that lead to highly conjugated heterocyclic molecules. researchgate.netrsc.org These annulation reactions can proceed through different mechanisms, including those involving [3+2] cycloadditions, to form five-membered nitrogen-containing rings. chim.itresearchgate.net

Table 2: Examples of Cyclization Pathways for o-Nitroaniline Derivatives
Starting MoietyReaction Conditions/ReagentsFused Heterocycle ProductReference
o-Nitroaniline + AldehydeNa₂S₂O₄ (reductant)Benzimidazole organic-chemistry.org
o-Nitroaniline DerivativeElectrochemical reduction (constant current)Fused Benzimidazole rsc.org
2-NitrostyreneReduction (various methods)Indoles, Quinolines, etc. researchgate.netrsc.org
Nitroalkene + 1,3-Dipole[3+2] CycloadditionPyrroles, Pyrazoles chim.itresearchgate.net

Synthesis of Structurally Modified Derivatives for Probing Structure-Reactivity Relationships

The exploration of structure-reactivity relationships (SRR) for a given compound is fundamental to understanding its chemical behavior and potential applications. In the case of this compound, the synthesis of structurally modified derivatives allows for a systematic investigation of how different chemical moieties influence its reactivity. This is often achieved by introducing substituents at various positions on the aniline and pyridine rings, as well as by modifying the ethyl linker.

A common and effective method for synthesizing the core structure of N-[1-(pyridin-4-yl)ethyl]aniline and its analogs is the reductive amination of a ketone with an amine. acs.orgyoutube.comyoutube.comorganic-chemistry.org This approach involves the reaction of an appropriately substituted aniline with a corresponding acetylpyridine in the presence of a reducing agent. For the synthesis of this compound, this would entail the reductive amination of 4-acetylpyridine (B144475) with 2-nitroaniline (B44862).

To probe the structure-reactivity relationships, a library of derivatives can be synthesized by systematically altering the substituents on both the aniline and pyridine rings. These modifications can modulate the electronic and steric properties of the molecule, thereby influencing its reactivity.

Derivative Synthesis Strategy

The primary synthetic route to generate a diverse set of derivatives for SRR studies is the reductive amination between a substituted aniline and a substituted 4-acetylpyridine. This versatile reaction allows for the introduction of a wide range of functional groups.

General Synthetic Scheme:

A substituted 2-nitroaniline is reacted with a substituted 4-acetylpyridine in the presence of a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield the desired derivative. arkat-usa.org The reaction conditions are typically mild, making this a favorable method for creating a library of compounds.

Modifications on the Aniline Ring

Table 1: Proposed Derivatives with Modifications on the Aniline Ring
Derivative NameSubstituent on Aniline RingPosition of SubstituentExpected Electronic Effect
4-Methoxy-2-nitro-N-[1-(pyridin-4-yl)ethyl]aniline-OCH₃4Electron-donating
4-Methyl-2-nitro-N-[1-(pyridin-4-yl)ethyl]aniline-CH₃4Electron-donating
4-Chloro-2-nitro-N-[1-(pyridin-4-yl)ethyl]aniline-Cl4Electron-withdrawing (inductive), Weakly deactivating
4-Cyano-2-nitro-N-[1-(pyridin-4-yl)ethyl]aniline-CN4Strongly electron-withdrawing

Modifications on the Pyridine Ring

Similarly, modifications to the pyridine ring can influence the basicity of the pyridine nitrogen and the steric environment around it. Introducing substituents at various positions of the pyridine ring allows for a detailed analysis of their impact on the compound's reactivity.

Table 2: Proposed Derivatives with Modifications on the Pyridine Ring
Derivative NameSubstituent on Pyridine RingPosition of SubstituentExpected Effect
2-Nitro-N-[1-(2-methylpyridin-4-yl)ethyl]aniline-CH₃2Increased basicity, Steric hindrance
N-[1-(2-Chloropyridin-4-yl)ethyl]-2-nitroaniline-Cl2Decreased basicity
N-[1-(2,6-Dimethylpyridin-4-yl)ethyl]-2-nitroaniline-CH₃2,6Increased basicity, Significant steric hindrance

Research Findings from Analogous Systems

While specific research on the structure-reactivity relationships of this compound derivatives is not extensively documented in publicly available literature, studies on analogous N-(1-phenylethyl)aniline and other substituted aniline derivatives provide valuable insights. nih.govresearchgate.net For instance, the electronic nature of substituents on the aniline ring is known to significantly impact the pKa of the molecule and its participation in chemical reactions. Generally, electron-donating groups increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect.

The position of the nitrogen atom within the pyridine ring and the presence of substituents also play a crucial role in determining the compound's properties. For example, studies on various pyridine-containing compounds have shown that the basicity of the pyridine nitrogen can be finely tuned by the introduction of different functional groups. acs.org

By systematically synthesizing and characterizing the proposed derivatives, a comprehensive understanding of the structure-reactivity relationships for this compound can be established. This knowledge is crucial for the rational design of new molecules with tailored chemical properties.

Exploration of Molecular Interactions and Mechanistic Biological Applications in Vitro Focus

Molecular Recognition Studies with Model Biomolecules (e.g., DNA, enzymes, receptors)

No published studies were identified that investigate the molecular recognition of 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline with model biomolecules such as DNA, enzymes, or receptors. Such studies would be essential to understand its potential binding modes and affinities, which are foundational to elucidating its biological effects.

In Vitro Enzyme Inhibition Kinetics and Mechanistic Elucidation

There is no available data on the in vitro enzyme inhibition kinetics of this compound. Research in this area would typically involve assays with specific enzymes to determine if the compound acts as an inhibitor and, if so, to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency (e.g., IC₅₀ or Kᵢ values).

Investigation of Cellular Uptake Mechanisms and Intracellular Localization (in vitro cell line studies)

Information regarding the cellular uptake mechanisms and intracellular localization of this compound in in vitro cell line studies is not present in the available literature. These studies would be crucial for understanding if the compound can enter cells, how it does so (e.g., passive diffusion, active transport), and where it accumulates within the cell to exert any potential biological activity.

Elucidation of Molecular Mechanism of Action at the Cellular and Sub-Cellular Level (in vitro)

Without foundational studies on molecular interactions and cellular effects, the molecular mechanism of action for this compound at the cellular and sub-cellular level remains unelucidated. Determining the specific molecular pathways and targets modulated by this compound would require extensive future research.

Structure-Activity Relationship (SAR) Studies for in vitro Biological Interactions

No structure-activity relationship (SAR) studies focusing on this compound and its analogues are available. SAR studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications influence their biological activity. This information is vital for optimizing lead compounds in drug discovery.

Advanced Material Science and Sensor Applications of 2 Nitro N 1 Pyridin 4 Yl Ethyl Aniline

Incorporation into Polymer Systems and Hybrid Materials

The polymerization of aniline (B41778) derivatives is a well-established method for creating processable and functional polymers. nih.govrsc.org For instance, polyaniline (PANI) and its derivatives are known for their electrical conductivity, redox activity, and environmental stability. nih.gov The properties of these polymers can be tuned by adding different functional groups to the aniline monomer. nih.govrsc.org

In a related context, the synthesis of new polyaniline derivatives, such as those based on 2-(1-methylbut-2-en-1-yl)aniline, has been explored. nih.gov These studies demonstrate that the substituent on the aniline ring influences the morphology and solubility of the resulting polymer, which in turn affects its potential applications, including the creation of thin films for sensors. nih.govrsc.org While no specific studies on the polymerization of 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline were found, its structure suggests it could potentially be used as a monomer or a dopant in polymer systems to introduce specific functionalities.

Design and Application in Chemosensors for Specific Analytes

Aniline and its derivatives are frequently used in the design of chemical sensors. researchgate.netnih.gov Polyaniline-based sensors have shown high sensitivity to various gases like ammonia (B1221849) and hydrogen sulfide, as well as to changes in pH. nih.gov The sensing mechanism often relies on changes in the polymer's conductivity or color upon interaction with the analyte. The presence of a pyridine (B92270) ring in a sensor molecule can provide a specific binding site for metal ions or other analytes.

Exploration of Photophysical Properties (e.g., fluorescence, chromism) for Sensing Applications

The photophysical properties of molecules containing both electron-donating and electron-accepting groups are of significant interest for sensing applications. In donor-acceptor-π-conjugated (D-π-A) fluorescent dyes, the interaction between these groups can lead to intramolecular charge transfer (ICT), which is often sensitive to the surrounding environment. nih.gov

For example, a study on fluorescent dyes containing a pyridine ring as the electron-accepting group and a (diphenylamino)carbazole thiophene (B33073) unit as the electron-donating moiety showed that their fluorescence properties were dependent on solvent polarity. nih.gov The nitro group is a strong electron-withdrawing group, and the aniline moiety can act as an electron donor. This suggests that this compound likely possesses interesting photophysical properties, though specific studies are lacking. Research on p-nitroaniline derivatives has shown that the electronic absorption spectra are influenced by substituents, which can modify the charge transfer characteristics. researchgate.net

Electrochemical Behavior and Application in Redox-Active Materials

The electrochemical behavior of aniline derivatives is central to their application in conducting polymers and redox-active materials. Cyclic voltammetry studies of D-π-A fluorescent dyes with a pyridine ring have been used to determine the HOMO and LUMO energy levels of the molecules. nih.gov These energy levels are crucial for understanding the electronic properties and potential applications in optoelectronic devices. The nitro group in this compound would be expected to influence its redox properties significantly.

Supramolecular Assemblies and Self-Healing Materials

While there is no specific information on the role of this compound in supramolecular assemblies or self-healing materials, the pyridine and aniline moieties are capable of forming hydrogen bonds, which are key interactions in the formation of such materials. researchgate.net The ability of aniline derivatives to form structured crystals through hydrogen bonding has been noted as important for their material properties. researchgate.net

Future Research Directions and Emerging Avenues for 2 Nitro N 1 Pyridin 4 Yl Ethyl Aniline

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline is a foundational aspect that underpins all other areas of its research. While classical synthetic methods may be applicable, the development of novel and sustainable synthetic routes is a critical research objective. Future efforts in this area could focus on several key aspects to enhance efficiency, reduce environmental impact, and improve accessibility to this compound.

One promising direction is the exploration of catalytic C-N bond-forming reactions. Modern catalysis offers a plethora of options, such as Buchwald-Hartwig amination or Ullmann condensation, which could be adapted for the synthesis of this molecule. The development of bespoke catalyst systems, perhaps incorporating earth-abundant metals, would be a significant step towards sustainability. Furthermore, investigating greener reaction media, such as water, ionic liquids, or deep eutectic solvents, could drastically reduce the reliance on volatile organic compounds.

Another avenue for innovation lies in the realm of asymmetric synthesis. The chiral center at the ethyl bridge is a key feature of the molecule, and developing synthetic methods that afford high enantiomeric excess is paramount. This could involve the use of chiral catalysts, chiral auxiliaries, or biocatalytic approaches employing enzymes. A comparative analysis of these methods would provide valuable insights into the most effective and scalable strategies.

Synthetic Strategy Potential Advantages Key Research Challenges
Catalytic C-N CouplingHigh efficiency, broad substrate scopeCatalyst cost and stability, optimization of reaction conditions
Green Chemistry ApproachesReduced environmental impact, increased safetySolvent compatibility, catalyst recovery and reuse
Asymmetric SynthesisAccess to enantiomerically pure compoundsDevelopment of highly selective catalysts, separation of enantiomers

Exploration of Unconventional Reactivity and Catalytic Roles

The inherent functionalities within this compound, namely the nitro group, the secondary amine, and the pyridine (B92270) ring, suggest a wide range of potential reactivities that are yet to be explored. Future research should aim to uncover and harness this latent reactivity for novel chemical transformations.

The nitro group, for instance, is a versatile functional group that can be reduced to an amine, opening up avenues for further derivatization. It can also participate in various cycloaddition reactions or act as an activating group for nucleophilic aromatic substitution. A systematic study of the reactivity of the nitro group in this specific molecular context could lead to the discovery of new synthetic methodologies.

Furthermore, the pyridine nitrogen and the secondary amine can act as a bidentate ligand, capable of coordinating to a wide variety of metal centers. This suggests that this compound could serve as a precursor to novel organometallic complexes with interesting catalytic properties. For instance, nickel complexes bearing 2-(arylimino)pyridine ligands have shown promise in ethylene (B1197577) polymerization. mdpi.com Investigating the catalytic activity of metal complexes of this compound in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations, is a fertile ground for future research.

Integration with Nanoscience and Nanotechnology for Advanced Functional Materials

The interface between molecular chemistry and nanoscience offers exciting opportunities for the development of advanced functional materials. The unique electronic and structural features of this compound make it an attractive candidate for integration with nanomaterials.

One area of exploration is the use of this compound as a surface modifier for nanoparticles. The pyridine and amine functionalities can act as anchoring groups, allowing the molecule to be grafted onto the surface of various nanoparticles, such as gold, silver, or quantum dots. This surface functionalization could impart new properties to the nanoparticles, such as enhanced stability, tailored solubility, or specific recognition capabilities. For example, silver nanoparticles have been utilized for the catalytic reduction of nitroarenes. dntb.gov.ua

Another emerging avenue is the incorporation of this compound into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The ability of the molecule to act as a ligand or a building block could lead to the creation of porous materials with tunable properties. These materials could find applications in gas storage, separation, or heterogeneous catalysis. The nitro group, in particular, could be used to modulate the electronic properties of the framework or to serve as a reactive site for post-synthetic modification.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules. In the context of this compound, advanced computational methodologies can be employed to gain insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to elucidate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. This information can be invaluable for interpreting experimental data and for predicting how the molecule will interact with other chemical species. For instance, DFT has been used to study the molecular structures and thermal decomposition of mononitroanilines.

Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the molecule and its interactions with solvents or other molecules. This is particularly relevant for understanding its behavior in solution and for predicting its binding affinity to biological targets or material surfaces. Furthermore, quantitative structure-activity relationship (QSAR) studies, similar to those performed on N-(pyridin-4-ylmethyl)aniline derivatives, could be employed to predict the biological activity of derivatives of this compound. nih.gov

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT)Electronic structure, spectroscopic properties, reactivity indicesGuiding synthesis, understanding reaction mechanisms
Molecular Dynamics (MD)Conformational analysis, solvation effects, binding affinitiesPredicting behavior in complex environments, drug design
QSARBiological activity, toxicityVirtual screening of compound libraries

Broadening the Scope of Molecular Interaction Studies for Deeper Mechanistic Understanding

A thorough understanding of the non-covalent interactions involving this compound is crucial for elucidating its mechanism of action in various contexts. Future research should focus on a comprehensive investigation of its molecular interaction landscape.

The presence of both hydrogen bond donors (the secondary amine) and acceptors (the nitro group and the pyridine nitrogen) suggests that hydrogen bonding plays a key role in its crystal packing and its interactions with other molecules. X-ray crystallography studies on related nitroaniline derivatives have revealed intricate hydrogen bonding networks. researchgate.netnih.govresearchgate.net A detailed crystallographic analysis of this compound and its derivatives would provide invaluable information about its solid-state architecture.

Beyond hydrogen bonding, other non-covalent interactions, such as π-π stacking, C-H···π interactions, and halogen bonding (if halogenated derivatives are synthesized), should also be investigated. These interactions can have a profound influence on the molecule's conformation, stability, and recognition properties. A combination of experimental techniques, such as NMR spectroscopy and calorimetry, and computational methods can be used to quantify the strength and nature of these interactions. A deeper mechanistic understanding of these interactions will be instrumental in the rational design of new materials and biologically active compounds based on this versatile molecular scaffold.

Q & A

Q. What are the established synthetic routes for 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline, and how is regioselectivity controlled during nitration?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a nitro group can be introduced via nitration of an aniline precursor under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C). Regioselectivity is influenced by substituent directing effects: the pyridin-4-yl group acts as a meta-director, while the ethylamino group directs nitration to para positions. Optimization of reaction time and temperature minimizes byproducts like dinitro derivatives . Post-synthesis, purity is confirmed via LCMS (retention time ~2.3–2.6 min) and HRMS (mass error <5 ppm) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and pyridine protons (δ 8.3–8.6 ppm). Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) confirm substitution patterns .
  • HRMS : Validates molecular weight (e.g., m/z 270.1 [M+H]⁺) with <5 ppm deviation .
  • LCMS : Ensures purity (>98%) and identifies impurities via retention time shifts .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar derivatives be resolved?

Discrepancies in chemical shifts (e.g., overlapping aromatic signals) are addressed using:

  • 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns quaternary carbons .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotation of the pyridinyl group) .
  • X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for related nitroaniline derivatives .

Q. What experimental strategies mitigate thermal instability during high-temperature reactions involving this compound?

Thermal degradation (e.g., nitro group reduction) is minimized by:

  • Low-temperature reflux : Use solvents like THF or DCM with boiling points <100°C.
  • Inert atmosphere : N₂ or Ar prevents oxidative side reactions .
  • Real-time monitoring : LCMS tracks decomposition products (e.g., amine derivatives) .

Q. How does the electronic nature of the pyridinyl group influence the compound’s reactivity in coordination chemistry?

The pyridin-4-yl group acts as a π-acceptor ligand, enabling coordination to transition metals (e.g., Pt(II) or Pd(II)). In Pt complexes, the nitro group stabilizes the metal center via resonance, as shown in studies of analogous aminophenyl-pyridine ligands. Electrochemical assays (cyclic voltammetry) reveal redox activity at E₁/₂ ≈ −0.5 to −0.7 V vs. Ag/AgCl .

Q. What methodological approaches validate the compound’s stability under biological assay conditions?

  • pH stability tests : Incubate in PBS (pH 7.4) and analyze via HPLC over 24h.
  • Serum stability : Monitor degradation in fetal bovine serum using LCMS .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the nitro group .

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